2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an imidazole ring, a benzo[d][1,3]dioxol-5-yl group, a thio group, and a fluorophenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The benzo[d][1,3]dioxol-5-yl and fluorophenyl groups are likely to be planar due to the presence of conjugated systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is a versatile moiety that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antitumor Activity
Research on derivatives structurally similar to the specified compound, such as benzothiazole and imidazole derivatives, has demonstrated considerable antitumor activity. For instance, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have shown potential against cancer cell lines derived from neoplastic diseases (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). This suggests that modifications of the core structure of the compound of interest could yield promising antitumor agents.
Src Kinase Inhibition
The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, containing structural motifs related to the queried compound, have been explored for Src kinase inhibitory activities. Such compounds have been found to exhibit significant inhibition of cell proliferation in various cancer cells, highlighting their potential as anticancer agents (Asal Fallah-Tafti et al., 2011).
Metabolic Stability Improvement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has involved the exploration of various 6,5-heterocycles to enhance metabolic stability. This includes efforts to reduce deacetylation in metabolic processes, indicating the importance of structural modification for developing more stable therapeutic agents (Markian M Stec et al., 2011).
Antioxidant Properties
Benzimidazole derivatives have been studied for their potential as antioxidants in base oils, suggesting the versatility of these structures in various applications beyond medicinal chemistry, including industrial applications (J. Basta et al., 2017).
Antibacterial Activity
The synthesis of derivatives featuring substituted-(1H-benzo[d]imidazol-2-yl)thio groups has demonstrated significant antibacterial activity. This highlights the compound's potential as a framework for developing new antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c1-16-3-2-4-19(11-16)27-24(30)14-33-25-28-21(13-29(25)20-8-6-18(26)7-9-20)17-5-10-22-23(12-17)32-15-31-22/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFRRROUBQBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.